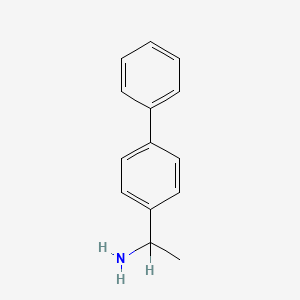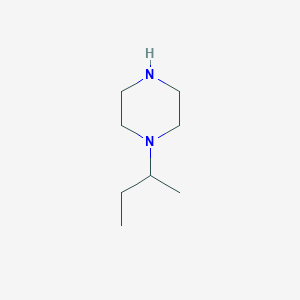
1-(2-Butyl)piperazine
Descripción general
Descripción
1-(2-Butyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals. The specific compound 1-(2-Butyl)piperazine itself is not directly mentioned in the provided papers, but the papers discuss various piperazine derivatives with different substituents and their synthesis, molecular structure, and biological evaluation.
Synthesis Analysis
The synthesis of piperazine derivatives is typically achieved through various organic reactions. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic studies . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction . Additionally, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclocondensation . These methods highlight the versatility of synthetic approaches in creating various piperazine derivatives.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are confirmed using techniques such as X-ray diffraction, FT-IR, NMR, and LCMS spectroscopy. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported with specific unit cell parameters . The molecular structure of other derivatives was also determined by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide detailed insights into the molecular conformations and intermolecular interactions of piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote both inter- and intra-molecular direct C(sp2)-H arylation of unactivated arenes . This showcases the potential of piperazine derivatives in facilitating complex organic transformations, which is crucial for the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties . For instance, the crystal structure of one derivative adopts a two-dimensional zig-zag architecture featuring C–H…O interactions , while another forms a three-dimensional architecture through weak C‒H···O interactions and aromatic π–π stacking . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Biological Evaluation
Piperazine derivatives are often evaluated for their biological activities. The antibacterial and antifungal activities of some synthesized compounds were found to be moderately active against several microorganisms . Additionally, certain piperazine derivatives have shown potential as anti-malarial agents . These evaluations are crucial for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Structural Analysis : N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized using various spectroscopic methods. They were further confirmed by single crystal X-ray diffraction analysis. These compounds exhibit moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Therapeutic Research
- Inhibition of Cancer Cell Proliferation : 1-Benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, showing significant inhibitory activity (Ananda Kumar et al., 2007).
- Potential Anti-Malarial Agents : The structures of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, which exhibit anti-malarial activity, have been reported (Cunico et al., 2009).
- Antidepressant and Antianxiety Activities : Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities in mice (Kumar et al., 2017).
Chemical and Environmental Applications
- CO2 Absorption : A study on 2-Methyl piperazine-activated tertiary amines and their blends with physical solvents and ionic liquid systems showed potential in enhancing CO2 absorption (Balchandani et al., 2022).
- Flame Retardant for Cotton Fabric : Piperazine-phosphonates derivatives applied to cotton fabric were studied for their thermal decomposition and potential as flame retardants (Nguyen et al., 2014).
Safety And Hazards
1-(2-Butyl)piperazine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This highlights the potential of 1-(2-Butyl)piperazine and its derivatives in future research and applications .
Relevant Papers
The 1-butyl-2-hydroxyaralkyl piperazine derivatives have been studied for their uses as anti-depression medicine . These derivatives have three inhibiting effects on the re-uptaking of 5-HT, NA, and DA . They can be orally taken by or injected to the patient needing the said treatment .
Propiedades
IUPAC Name |
1-butan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCLIRTNOSAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370889 | |
| Record name | 1-(2-butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butyl)piperazine | |
CAS RN |
34581-21-0 | |
| Record name | 1-(1-Methylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34581-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(butan-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

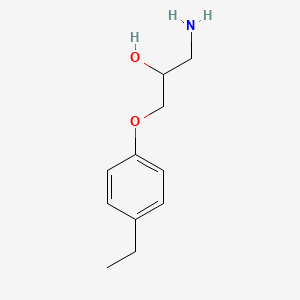

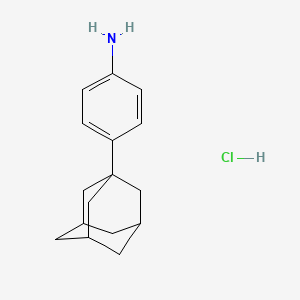

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
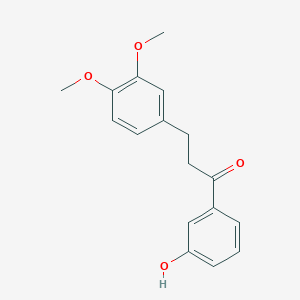
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
